molecular formula C9H6ClIN2 B13236117 8-Chloro-5-iodoquinolin-3-amine

8-Chloro-5-iodoquinolin-3-amine

Cat. No.: B13236117
M. Wt: 304.51 g/mol
InChI Key: JUAMIVKGCOKMOB-UHFFFAOYSA-N
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Description

8-Chloro-5-iodoquinolin-3-amine (CAS Number: 2092377-43-8) is a halogenated quinoline compound with the molecular formula C 9 H 6 ClIN 2 and a molecular weight of 304.51 g/mol [ citation:1 ]. This chemical belongs to a class of compounds known for their significant versatility in chemical synthesis and potential in various research fields [ citation:8 ]. Quinoline derivatives, particularly those like 8-hydroxyquinoline and its halogenated analogs, have demonstrated a broad spectrum of biological activities in scientific studies, including antimicrobial, antifungal, and anticancer properties [ citation:8 ]. The presence of both chlorine and iodine substituents on the quinoline ring system makes this amine a valuable building block for further chemical modifications and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate in medicinal chemistry to develop novel molecules for investigating pathways related to neurodegenerative diseases, oncology, and infectious diseases. Handling Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

8-chloro-5-iodoquinolin-3-amine

InChI

InChI=1S/C9H6ClIN2/c10-7-1-2-8(11)6-3-5(12)4-13-9(6)7/h1-4H,12H2

InChI Key

JUAMIVKGCOKMOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1Cl)N)I

Origin of Product

United States

Chemical Transformations and Derivatization of 8 Chloro 5 Iodoquinolin 3 Amine

Reactivity Profiles of the Halogen Substituents (Chlorine at C8, Iodine at C5)

The 8-Chloro-5-iodoquinolin-3-amine molecule possesses two distinct halogen atoms, a chlorine at the C8 position and an iodine at the C5 position. This differential halogenation provides a platform for selective chemical modifications, as the reactivity of each halogen is influenced by its intrinsic properties and its position on the quinoline (B57606) ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. In the context of 8-Chloro-5-iodoquinolin-3-amine, the electron-withdrawing nature of the quinoline ring system facilitates SNAr reactions. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the halide ion restores the aromaticity of the ring.

The relative reactivity of the chlorine at C8 and the iodine at C5 towards nucleophilic attack is a key consideration. Generally, in SNAr reactions, the carbon-halogen bond strength and the ability of the halogen to stabilize the negative charge in the transition state are crucial factors. While the C-I bond is weaker than the C-Cl bond, the electronegativity of chlorine is higher, which can influence the electrophilicity of the attached carbon. youtube.com The pyridine-like nitrogen in the quinoline ring activates the attached benzene (B151609) ring towards nucleophilic attack. youtube.com The positions ortho and para to the ring nitrogen are particularly activated. Therefore, the chlorine at C8 is expected to be more susceptible to SNAr reactions compared to the iodine at C5.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and 8-Chloro-5-iodoquinolin-3-amine is an excellent substrate for such transformations. The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

In the case of 8-Chloro-5-iodoquinolin-3-amine, the greater reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step allows for selective Suzuki-Miyaura coupling at the C5 position. This chemoselectivity enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position while leaving the C8-chloro substituent intact for subsequent transformations. For instance, the Suzuki-Miyaura cross-coupling of 8-iodoquinolin-4(1H)-one with a benzothiadiazole bispinacol boronic ester has been reported to proceed rapidly. researchgate.net

Sonogashira Coupling:

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. researchgate.net

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on 8-Chloro-5-iodoquinolin-3-amine is expected to occur preferentially at the more reactive C5-iodo position. This allows for the selective introduction of alkynyl moieties, which can serve as versatile handles for further derivatization, such as in the synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives from alkyl 2-chloroquinoline-3-carboxylates. researchgate.net Copper-free Sonogashira coupling protocols have also been developed to address the environmental concerns associated with the use of copper. libretexts.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. organic-chemistry.orglibretexts.orgacsgcipr.org The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.orgchemeurope.com

For 8-Chloro-5-iodoquinolin-3-amine, the Buchwald-Hartwig amination offers a powerful tool for introducing diverse amino groups at either the C5 or C8 position, depending on the reaction conditions and the relative reactivity of the two halogens. The higher reactivity of the C-I bond suggests that amination would likely occur at the C5 position under milder conditions.

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

Reaction Position of Substitution Relative Reactivity Catalyst/Reagents Product Type
Suzuki-Miyaura C5 (Iodo) > C8 (Chloro) Iodo > Chloro Pd catalyst, Base, Organoboron C-C bond (Aryl, Alkyl)
Sonogashira C5 (Iodo) > C8 (Chloro) Iodo > Chloro Pd catalyst, Cu(I) co-catalyst, Base, Alkyne C-C bond (Alkynyl)
Buchwald-Hartwig C5 (Iodo) > C8 (Chloro) Iodo > Chloro Pd catalyst, Base, Amine C-N bond (Amino)

Modifications of the Amino Group at Position 3

The amino group at the C3 position of 8-Chloro-5-iodoquinolin-3-amine is a key functional handle that allows for a wide array of chemical modifications, leading to the synthesis of diverse derivatives with potentially interesting biological and material properties.

Acylation and Alkylation Reactions for Amine Functionalization

The primary amino group at C3 can readily undergo acylation and alkylation reactions to introduce a variety of substituents.

Acylation: Acylation of the 3-amino group can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, chemoselective acylation of 2-amino-8-quinolinol has been demonstrated, where the reaction conditions can be tuned to favor either N-acylation at the amino group or O-acylation at the hydroxyl group. researchgate.net A similar selectivity can be anticipated for 8-Chloro-5-iodoquinolin-3-amine, allowing for the synthesis of a library of amides.

Alkylation: Alkylation of the 3-amino group can be performed using alkyl halides or through reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. This method is particularly useful for introducing a wide range of alkyl groups.

Construction of Fused or Pendant Heterocyclic Rings through Reactions at the 3-Amino Position

The 3-amino group serves as a versatile starting point for the construction of fused or pendant heterocyclic ring systems, significantly expanding the chemical space accessible from the 8-Chloro-5-iodoquinolin-3-amine scaffold.

Triazoles: 1,2,3-Triazoles can be synthesized from the 3-amino group via a diazotization reaction followed by a [3+2] cycloaddition with an alkyne (the Huisgen cycloaddition). The copper-catalyzed version of this reaction (CuAAC) is a prominent example of "click chemistry," known for its high efficiency and selectivity. Alternatively, the amino group can be converted to an azide, which can then react with an alkyne. The synthesis of 3-mercapto-1,2,4-triazole derivatives of 8-hydroxyquinoline (B1678124) has been reported, showcasing the potential for triazole ring formation. nih.gov

Pyrazoles: Pyrazole (B372694) rings can be constructed by reacting the 3-amino group with a 1,3-dicarbonyl compound or its equivalent. For example, reaction with a β-ketoester can lead to the formation of a pyrazolo[4,3-c]quinoline core. The synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones has been achieved from 2,4-dichloroquinoline-3-carbonitrile, highlighting the feasibility of constructing pyrazole rings fused to the quinoline system. researchgate.net

Table 2: Heterocyclic Ring Construction from the 3-Amino Group

Heterocyclic Ring Reagents/Reaction Key Intermediate
1,2,3-Triazole Diazotization, NaN3, Alkyne (Huisgen Cycloaddition) 3-Azidoquinoline
Pyrazole 1,3-Dicarbonyl compound (e.g., β-ketoester) Enaminone intermediate

Diversification Strategies and Scaffold Modification of the 8-Chloro-5-iodoquinolin-3-amine Core

The strategic combination of the reactions described above allows for extensive diversification of the 8-Chloro-5-iodoquinolin-3-amine scaffold. The orthogonal reactivity of the two halogen substituents, coupled with the versatility of the 3-amino group, enables a modular approach to the synthesis of complex molecules.

A typical diversification strategy might involve:

Selective functionalization at the C5 position: Utilizing the higher reactivity of the iodo group in Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce a first point of diversity.

Modification of the 3-amino group: Subsequent acylation, alkylation, or construction of a heterocyclic ring at the C3 position to introduce a second point of diversity.

Functionalization at the C8 position: Finally, the less reactive chloro group at the C8 position can be targeted for further modification, potentially under harsher reaction conditions, to introduce a third point of diversity.

This stepwise approach allows for the systematic exploration of the chemical space around the quinoline core, leading to the generation of libraries of compounds with tailored properties. The synthesis of 8-hydroxyquinoline derivatives often involves multi-step sequences including protection, coupling, and deprotection steps to achieve the desired substitution pattern. nih.govrroij.com The development of nickel-catalyzed C-5 halogenation of 8-aminoquinolines further expands the toolkit for modifying this scaffold. researchgate.net

Computational and Theoretical Investigations of 8 Chloro 5 Iodoquinolin 3 Amine and Analogues

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, offering a lens into its stability, reactivity, and spectroscopic behavior. These methods model the electronic structure of a compound with high accuracy, providing data that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of quinoline (B57606) derivatives. DFT studies on compounds analogous to 8-Chloro-5-iodoquinolin-3-amine have been utilized to calculate key descriptors of reactivity and stability. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

These calculations can also determine the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-deficient. This information is crucial for understanding how the molecule will interact with other chemical species and for predicting its metabolic fate.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a highly accurate means of analyzing the energetic and spectroscopic properties of molecules. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be employed to calculate precise molecular geometries, vibrational frequencies, and electronic transition energies.

These calculations are instrumental in interpreting experimental spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By simulating these spectra computationally, researchers can confirm the structure of synthesized compounds and gain a deeper understanding of their conformational preferences and intramolecular interactions.

Molecular Dynamics Simulations of Compound Interactions with Biological Systems

Molecular dynamics (MD) simulations offer a dynamic perspective on how a ligand like 8-Chloro-5-iodoquinolin-3-amine might behave within a biological environment, such as in the active site of a protein. These simulations model the movements and interactions of atoms and molecules over time, providing valuable information on the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

By simulating the compound in an aqueous environment or within a lipid bilayer, researchers can assess its solvation properties and its ability to permeate cell membranes. MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in its binding pocket, offering a more complete picture than static docking models.

Structure-Activity Relationship (SAR) Modeling via In Silico Approaches

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. In silico SAR modeling uses computational techniques to correlate variations in the chemical structure of a series of compounds with their biological activity. For quinoline derivatives, quantitative structure-activity relationship (QSAR) models are often developed.

These models are built by calculating a range of molecular descriptors for a set of analogues with known activities. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Statistical methods are then used to derive a mathematical equation that relates these descriptors to the biological activity. This equation can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more effective compounds.

Computational Ligand-Target Docking Studies for Predictive Binding Modes

Computational docking is a widely used technique to predict the preferred orientation of a ligand when it binds to a target protein. For 8-Chloro-5-iodoquinolin-3-amine and its analogues, docking studies can identify the most likely binding pose within the active site of a therapeutic target. These studies rely on scoring functions to estimate the binding affinity for different poses, helping to rank potential drug candidates.

The results of docking studies can reveal crucial information about the binding mode, such as the specific amino acid residues involved in the interaction. This knowledge is invaluable for understanding the molecular basis of the compound's activity and for designing modifications to improve its binding affinity and selectivity. For example, the introduction or modification of functional groups can be guided by the desire to form additional hydrogen bonds or to enhance hydrophobic interactions with the target protein.

Potential Applications in Materials Science and Advanced Chemical Systems

Quinoline (B57606) Derivatives as Building Blocks for Novel Functional Materials

Quinoline and its derivatives are recognized as versatile building blocks for the creation of innovative functional materials. numberanalytics.com Their rigid, planar structure and electron-accepting nature make them suitable for applications in materials science. researchgate.net The ability to functionalize the quinoline ring through various chemical reactions enables the tailoring of properties for specific uses, such as in conjugated polymers and metal-organic frameworks (MOFs). numberanalytics.com

The introduction of halogen atoms, as seen in 8-Chloro-5-iodoquinolin-3-amine, further modifies the electronic landscape of the molecule, influencing its reactivity and potential for intermolecular interactions. These interactions are crucial in the self-assembly processes that lead to the formation of functional materials with desired optical, electronic, or catalytic properties.

Role in Organic Electronics and Optoelectronic Devices

Quinoline derivatives have garnered significant interest for their application in organic electronics and optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). researchgate.netuconn.edu The electron-deficient nature of the quinoline ring system often imparts electron-transporting capabilities to these molecules. researchgate.net

One of the most well-known applications of a quinoline derivative is Tris-(8-hydroxyquinoline) aluminum (Alq3), a key component in OLEDs due to its stability and luminescent properties. uconn.edu The luminescence of quinoline derivatives can be tuned, often appearing in the blue region of the spectrum, which is attractive for developing full-color displays. researchgate.net For instance, a blue-emitting quinoline-based material, 8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ), has demonstrated promising electron transporting and emitting properties for OLED applications. uconn.edu

While specific research on 8-Chloro-5-iodoquinolin-3-amine in this area is not widely documented, the fundamental properties of the quinoline core suggest its potential as a building block for new materials in organic electronics. The halogen substituents would likely influence the energy levels (HOMO/LUMO) and charge transport characteristics of any resulting material.

Table 1: Examples of Quinoline Derivatives in Optoelectronics

CompoundApplicationKey Property
Tris-(8-hydroxyquinoline) aluminum (Alq3)Organic Light-Emitting Diodes (OLEDs)Electron transport and green light emission uconn.edu
8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ)Organic Light-Emitting Diodes (OLEDs)Blue light emission and electron transport uconn.edu
Zinc 8-hydroxyquinoline (B1678124) (ZnQ2)Photoactive layer in organic devicesSemiconductor with a tunable optical bandgap mdpi.com

Catalytic Applications and Ligand Design for Metal Complexes

Quinoline derivatives are extensively used as ligands in coordination chemistry to form metal complexes with diverse catalytic activities. researchgate.netcumbria.ac.uk The nitrogen atom in the quinoline ring acts as a donor, coordinating with various transition metals. researchgate.net These metal complexes have shown efficacy in a range of catalytic reactions, including oxidation and cross-coupling reactions. rsc.orgmdpi.com

The steric and electronic properties of the quinoline ligand can be precisely controlled by introducing different substituents, thereby influencing the reactivity and solubility of the resulting metal complex. researchgate.net For example, copper(II) complexes with quinoline-based ligands have been successfully used as catalysts in atom transfer radical addition (ATRA) reactions. rsc.org

The structure of 8-Chloro-5-iodoquinolin-3-amine, with its multiple potential coordination sites (the quinoline nitrogen and the amino group), makes it an interesting candidate for ligand design. The chloro and iodo substituents can also influence the electronic properties of the ligand and the catalytic activity of its metal complexes.

Table 2: Catalytic Applications of Quinoline-Metal Complexes

MetalLigand TypeCatalytic Reaction
Copper(II)Quinoline-based ligandsAtom Transfer Radical Addition (ATRA) rsc.org
Palladium(II)Quinoline-based ligandsβ-C(sp3)−H chlorination of carboxylic acids researchgate.net
Platinum(II)Tri(8-quinolinyl)stibaneRedox reactions via anion transfer acs.org

Bio-imaging and Sensing Applications of Halogenated Quinoline Derivatives

Halogenated quinoline derivatives are increasingly being explored for their potential in bio-imaging and as fluorescent sensors for detecting metal ions. nih.govscispace.com The quinoline scaffold itself can act as a fluorophore, and its fluorescence properties can be modulated by the presence of substituents and interaction with analytes. nih.govresearchgate.net

The introduction of halogen atoms can enhance the photophysical properties and the selectivity of these sensors. For instance, 5-chloro-7-iodo-8-hydroxyquinoline, also known as clioquinol (B1669181), has been studied for its metal-chelating properties. nih.govnih.gov The chelation of metal ions by such derivatives often leads to a significant change in their fluorescence emission, forming the basis for their sensing capabilities. scispace.com These sensors have been developed for the detection of various metal ions, including Fe3+ and Zn2+. nih.govmdpi.com

The compound 8-Chloro-5-iodoquinolin-3-amine, with its halogen substitutions and amino group, possesses the necessary structural features for potential development into a fluorescent sensor. The amino group can act as a recognition site, while the halogenated quinoline core serves as the signaling unit. These derivatives can be designed to exhibit high selectivity and sensitivity, making them valuable tools in biological and environmental analysis. nih.govrsc.org

Table 3: Halogenated Quinoline Derivatives in Sensing

CompoundAnalytePrinciple of Detection
Novel Quinoline DerivativeFe3+Fluorescence quenching upon complexation nih.govrsc.org
1H-Pyrazolo[3,4-b]quinoline DerivativeZn2+Fluorescence enhancement upon complexation mdpi.com
5-Chloro-7-iodoquinolin-8-ol (Clioquinol)Zn2+/Cu2+Chelation and modulation of biological activity nih.gov

Future Research Directions and Emerging Avenues for Halogenated Quinolin 3 Amines

Development of Sustainable and Green Synthetic Protocols

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of quinoline (B57606) derivatives is no exception. acs.orgbenthamdirect.com Traditional methods for quinoline synthesis often involve harsh conditions, toxic reagents, and the generation of significant waste. tandfonline.com To address these challenges, researchers are actively developing sustainable and green synthetic protocols.

Key areas of development include:

Nanocatalysis: The use of nanocatalysts, such as those based on iron, copper, and silica, offers a promising alternative for the efficient synthesis of quinolines. nih.govacs.orgnih.gov These catalysts can lead to higher yields, shorter reaction times, and can often be recycled and reused, minimizing waste. nih.govresearchgate.net For instance, magnetic nanoparticles have been employed in the synthesis of quinoline derivatives, allowing for easy separation of the catalyst from the reaction mixture. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often accelerating reaction rates and improving yields compared to conventional heating methods. frontiersin.org This technique has been successfully applied to the synthesis of various quinoline derivatives. tandfonline.com

Eco-Friendly Solvents: The replacement of hazardous organic solvents with greener alternatives like water or ionic liquids is a crucial aspect of sustainable synthesis. tandfonline.commdpi.com The development of water-based synthetic routes for quinolines is particularly attractive due to the low cost and environmental benefits of water. tandfonline.com

Multicomponent Reactions: One-pot multicomponent reactions are highly atom-economical and efficient, as they allow for the construction of complex molecules from simple starting materials in a single step, reducing the number of purification steps and solvent usage. tandfonline.commdpi.com

The application of these green methodologies to the synthesis of 8-Chloro-5-iodoquinolin-3-amine and other halogenated quinolin-3-amines would represent a significant step forward in making their production more sustainable and cost-effective.

Advanced Computational Design and Predictive Modeling for Targeted Synthesis

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and predicting their behavior before synthesis. frontiersin.org For halogenated quinolin-3-amines, these in-silico methods can accelerate the discovery of novel compounds with enhanced efficacy and specificity.

Future computational efforts will likely focus on:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can correlate the three-dimensional structure of quinoline derivatives with their biological activity. mdpi.com This allows for the identification of key structural features that are crucial for a particular biological effect and can guide the design of more potent analogues.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding mode and affinity. mdpi.comnih.gov Molecular docking studies can be used to screen virtual libraries of halogenated quinolin-3-amines against various biological targets to identify promising candidates for synthesis and experimental testing.

Predictive Modeling for Synthesis and Properties: Machine learning algorithms are being developed to predict the outcomes of chemical reactions and the physicochemical properties of molecules, such as bond dissociation energies. beilstein-journals.org These models can help in selecting the most efficient synthetic routes and in designing compounds with optimal characteristics.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models for known active quinolines can be used to design novel halogenated quinolin-3-amines with similar or improved activity profiles. frontiersin.org

By leveraging these computational tools, researchers can more efficiently navigate the vast chemical space of halogenated quinolin-3-amines to identify and synthesize compounds with tailored properties for specific applications.

Exploration of Novel Biological Targets and Unexplored Therapeutic Areas

Quinoline derivatives have a rich history in medicine, with well-established applications as antimalarial, antibacterial, and anticancer agents. nih.govnih.govijpsjournal.com The unique substitution pattern of 8-Chloro-5-iodoquinolin-3-amine suggests that it and related compounds could interact with a variety of biological targets, opening up new therapeutic possibilities.

Emerging areas of investigation include:

Antiviral Activity: Certain quinoline derivatives have shown promise as antiviral agents, and further exploration in this area is warranted. nih.gov

Antileishmanial Agents: Leishmaniasis is a neglected tropical disease, and there is an urgent need for new treatments. Quinoline derivatives have emerged as a promising class of compounds with leishmanicidal potential. frontiersin.org

Enzyme Inhibition: Halogenated quinolines could be designed to selectively inhibit specific enzymes implicated in disease. For example, some quinolines have been investigated as inhibitors of Pim-1 kinase, a target in cancer therapy. nih.gov Screening of 8-Chloro-5-iodoquinolin-3-amine and its analogues against a panel of kinases and other enzymes could reveal novel therapeutic targets.

Neurodegenerative Diseases: Some quinoline derivatives have been studied for their potential in treating neurodegenerative disorders, suggesting another avenue for exploration. mdpi.com

Dual-Target Inhibitors: Designing molecules that can simultaneously inhibit two or more targets is an emerging strategy in drug discovery, particularly in cancer therapy. Quinoline-based compounds have been developed as dual inhibitors of EGFR and HER-2. nih.govrsc.org

The diverse biological activities of the quinoline scaffold, combined with the modulating effects of halogenation, provide a strong rationale for screening 8-Chloro-5-iodoquinolin-3-amine and other halogenated quinolin-3-amines against a wide range of biological targets to uncover new therapeutic applications.

Integration into Supramolecular Chemistry and Nanotechnology for Enhanced Functionality

The unique electronic and structural properties of halogenated quinolines make them attractive building blocks for the construction of functional supramolecular assemblies and nanomaterials. nih.gov This integration can lead to materials with enhanced properties and novel applications.

Future research in this area may involve:

Halogen Bonding: The iodine atom in 8-Chloro-5-iodoquinolin-3-amine can participate in halogen bonding, a non-covalent interaction that is gaining increasing attention in supramolecular chemistry for the construction of ordered solid-state structures and for molecular recognition in solution. acs.org

Quinoline-Based Nanomaterials: The synthesis of quinoline derivatives can be assisted by nanomaterials, which can also serve as platforms for the delivery of quinoline-based drugs. nih.gov The development of nanoparticles functionalized with halogenated quinolin-3-amines could lead to targeted drug delivery systems or new diagnostic agents.

Luminescent Materials: Quinoline derivatives are known to form complexes with metal ions that exhibit interesting photophysical properties. researchgate.net The halogen and amine substituents on 8-Chloro-5-iodoquinolin-3-amine could be used to tune the luminescent properties of its metal complexes, with potential applications in sensing and imaging.

Self-Assembling Systems: The planar structure of the quinoline ring and the potential for intermolecular interactions, such as hydrogen bonding from the amine group and halogen bonding, could drive the self-assembly of these molecules into well-defined supramolecular structures like gels, liquid crystals, or nanofibers.

The incorporation of halogenated quinolin-3-amines into the realms of supramolecular chemistry and nanotechnology holds the promise of creating advanced materials with tailored functions, expanding their utility beyond traditional pharmaceutical applications.

Compound Data

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